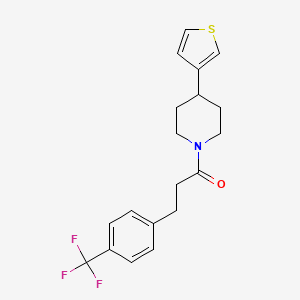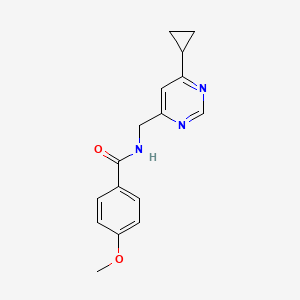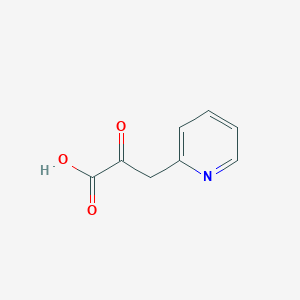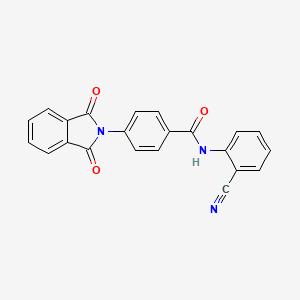
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 1536771-10-4 . It has a molecular weight of 243.31 . The IUPAC name for this compound is 6-(4-isopropylphenoxy)pyridine-2,3-diamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17N3O/c1-9(2)10-3-5-11(6-4-10)18-13-8-7-12(15)14(16)17-13/h3-9H,15H2,1-2H3,(H2,16,17) . This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine selectively inhibits the Src family kinases by binding to the ATP-binding site of the kinase domain. Src kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Src kinases, this compound disrupts these cellular processes and induces cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound inhibits the phosphorylation of various proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine has several advantages for lab experiments. It is a highly selective inhibitor of the Src family kinases, making it a useful tool for studying the role of Src kinases in various cellular processes. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations, including its poor solubility in water and its limited stability in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine research. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of research is the identification of the downstream targets of Src kinases and the development of targeted therapies for cancer. Additionally, this compound may have applications in other disease areas, including inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a selective inhibitor of the Src family kinases with potential applications in cancer research and drug development. The synthesis process has been optimized to yield high purity and high-quality this compound. This compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. While this compound has some limitations, it has several advantages for lab experiments and has potential future directions in cancer research and other disease areas.
Métodos De Síntesis
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with 2-chloronicotinic acid, followed by a series of chemical reactions leading to the final product. The synthesis process has been optimized to yield high purity and high-quality this compound.
Aplicaciones Científicas De Investigación
6-(4-Propan-2-ylphenoxy)pyridine-2,3-diamine has been extensively studied for its potential applications in cancer research. Studies have shown that this compound inhibits the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(2)10-3-5-11(6-4-10)18-13-8-7-12(15)14(16)17-13/h3-9H,15H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLQRUCWPTYIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)



![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)

![ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785562.png)
![N-[(1-Aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide;dihydrochloride](/img/structure/B2785563.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2785565.png)


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)

